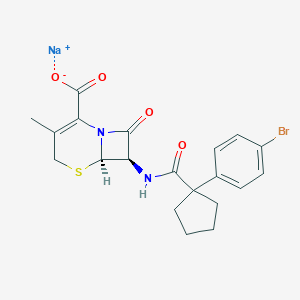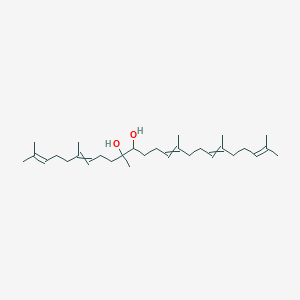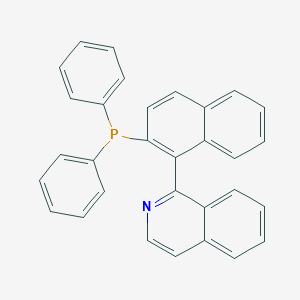![molecular formula C29H31N5O3 B136210 2'-Methyl-4'-(5-methyl-[1,3,4]oxadiazol-2-yl)-biphenyl-4-carboxylic acid [4-methoxy-3-(4-methyl-piperazin-1-yl)-phenyl]-amide CAS No. 148672-15-5](/img/structure/B136210.png)
2'-Methyl-4'-(5-methyl-[1,3,4]oxadiazol-2-yl)-biphenyl-4-carboxylic acid [4-methoxy-3-(4-methyl-piperazin-1-yl)-phenyl]-amide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of GMC 2-29 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The key steps include:
Formation of the Core Structure: The core structure is synthesized through a series of condensation reactions involving aromatic compounds.
Functional Group Introduction: Functional groups such as methoxy, piperazinyl, and oxadiazolyl are introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of GMC 2-29 follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactors: Large-scale batch reactors are used to carry out the condensation and substitution reactions.
Purification: The crude product is purified using techniques such as recrystallization and chromatography to achieve high purity levels.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
GMC 2-29 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially for introducing functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in polar solvents.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of GMC 2-29 .
Scientific Research Applications
GMC 2-29 has a wide range of scientific research applications:
Chemistry: Used as a reference compound in the study of serotonin receptor antagonists.
Biology: Employed in research to understand the role of serotonin receptors in various biological processes.
Medicine: Investigated for its potential therapeutic applications in treating disorders related to serotonin imbalance, such as migraines and depression.
Industry: Utilized in the development of new pharmaceuticals and as a tool in drug discovery
Mechanism of Action
GMC 2-29 exerts its effects by selectively binding to serotonin receptors 5-HT1B and 5-HT1D, thereby blocking the action of serotonin. This antagonistic action leads to the modulation of serotonin-mediated signaling pathways, which are involved in various physiological and pathological processes .
Comparison with Similar Compounds
Similar Compounds
GR 127935: Another selective 5-HT1B/1D antagonist with similar pharmacological properties.
GMC 3-15: A compound with similar receptor selectivity but different potency.
GMC 15-27: Another analog with variations in functional groups and receptor affinity.
Uniqueness
GMC 2-29 is unique due to its higher potency and selectivity compared to other similar compounds. Its chemical structure allows for more effective binding to the target receptors, making it a valuable tool in scientific research and potential therapeutic applications .
Properties
| 148672-15-5 | |
Molecular Formula |
C29H31N5O3 |
Molecular Weight |
497.6 g/mol |
IUPAC Name |
N-[4-methoxy-3-(4-methylpiperazin-1-yl)phenyl]-4-[2-methyl-4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide |
InChI |
InChI=1S/C29H31N5O3/c1-19-17-23(29-32-31-20(2)37-29)9-11-25(19)21-5-7-22(8-6-21)28(35)30-24-10-12-27(36-4)26(18-24)34-15-13-33(3)14-16-34/h5-12,17-18H,13-16H2,1-4H3,(H,30,35) |
InChI Key |
QXLNAYIFEMXTDZ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)C2=NN=C(O2)C)C3=CC=C(C=C3)C(=O)NC4=CC(=C(C=C4)OC)N5CCN(CC5)C |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NN=C(O2)C)C3=CC=C(C=C3)C(=O)NC4=CC(=C(C=C4)OC)N5CCN(CC5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Pyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B136131.png)




![3-[4-(2-Hydroxyethyl)phenyl]propan-1-OL](/img/structure/B136143.png)

![[(6Ar,10aR)-1-[tert-butyl(dimethyl)silyl]oxy-6,6-dimethyl-3-(2-methyloctan-2-yl)-6a,7,10,10a-tetrahydrobenzo[c]chromen-9-yl]methanol](/img/structure/B136151.png)

![4-[(2-Fluoro-5-methoxyphenyl)methyl]piperidine](/img/structure/B136155.png)



![benzyl N-[(1R)-1-[methoxy(methyl)carbamoyl]ethyl]carbamate](/img/structure/B136169.png)
